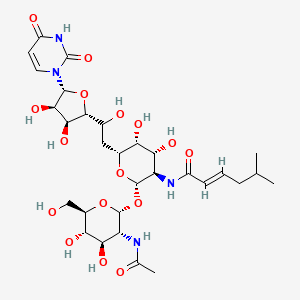
チュニカマイシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Tunicamycin has a wide range of scientific research applications:
作用機序
Tunicamycin inhibits the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes, including GlcNAc phosphotransferase (GPT) . This enzyme catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate, a crucial step in glycoprotein synthesis . By blocking this process, Tunicamycin prevents N-linked glycosylation, leading to cell cycle arrest and other biological effects .
Safety and Hazards
将来の方向性
Tunicamycin is one of the potent nucleoside antibiotics and an inhibitor of aberrant glycosylation in various cancer cells, including breast cancer, gastric cancer, and pancreatic cancer, parallel with the inhibition of cancer cell growth and progression of tumors . Therefore, therapies targeting the activation of endoplasmic reticulum stress and its downstream signaling pathways are potentially helpful and novel tools to counteract and fight cancer .
生化学分析
Biochemical Properties
Tunicamycin inhibits the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis . This inhibition blocks N-linked glycosylation (N-glycans), a major post-translational modification that plays a critical role in glycoprotein folding, stability, and subcellular localization .
Cellular Effects
Tunicamycin treatment causes cell cycle arrest in the G1 phase in human cells . It has been shown to significantly inhibit growth and arrest the cell cycle of breast cancer cells in a dose-dependent manner . Moreover, tunicamycin treatment suppresses the migration and invasion of breast cancer cells . It also induces the unfolded protein response (UPR) by blocking aberrant glycosylation .
Molecular Mechanism
Tunicamycin’s mechanism of action is primarily through the inhibition of N-linked glycosylation . By blocking this process, tunicamycin disrupts protein folding within the endoplasmic reticulum, leading to ER stress and the induction of the UPR . This can result in cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
Tunicamycin’s effects on cells can change over time. For example, it has been shown to cause marked morphological alterations and a significant inhibition of cell growth in transformed cells after 24 hours . Moreover, the cytotoxicity of tunicamycin alters the morphology of their regular epithelioid shapes into long, pointed structures .
Dosage Effects in Animal Models
The effects of tunicamycin can vary with different dosages in animal models. For instance, tunicamycin has been shown to have potent antitumor activities in various cancers and may promote chemosensitivity . Its lack of cell-type-specific cytotoxicity impedes its anticancer efficacy .
Metabolic Pathways
Tunicamycin inhibits the first step in the lipid-linked saccharide pathway . This inhibition consequently disrupts the N-linked oligosaccharide formation of glycoproteins in the endoplasmic reticulum .
Transport and Distribution
The mechanism by which tunicamycin enters cells has been a mystery. Recent research suggests that the human MFSD2A gene encodes a plasma membrane transporter that mediates the uptake of tunicamycin into cells .
Subcellular Localization
Tunicamycin’s primary site of action is the endoplasmic reticulum, where it inhibits N-linked glycosylation, a critical process for protein folding that occurs within this organelle . This leads to the accumulation of misfolded proteins, causing ER stress and triggering the UPR .
準備方法
Tunicamycin is synthesized by bacteria such as Streptomyces chartreusis through a series of enzymatic reactions involving the tun gene cluster (TunA-N) . The biosynthesis begins with the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc), which undergoes dehydration and other modifications to form the final product . Industrial production methods typically involve the cultivation of these bacteria under controlled conditions to maximize yield .
化学反応の分析
Tunicamycin undergoes various chemical reactions, including:
Oxidation: Tunicamycin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in Tunicamycin, altering its biological activity.
Substitution: Tunicamycin can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Tunicamycin is unique among nucleoside antibiotics due to its specific inhibition of N-linked glycosylation. Similar compounds include:
Thapsigargin: Another nucleoside antibiotic with different biological targets and effects.
Rapamycin: Inhibits a different set of enzymes and has distinct biological applications.
Tunicamycin’s ability to block N-linked glycosylation sets it apart from these compounds, making it a valuable tool in specific research contexts .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tunicamycin involves several steps that include the protection of functional groups, coupling reactions, and deprotection reactions. The overall strategy is to build up the molecule in a stepwise manner, starting from simpler building blocks and gradually introducing more complex functional groups.", "Starting Materials": [ "D-Glucosamine hydrochloride", "D-Mannose", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanol", "Ethyl acetate", "Dimethylformamide", "Diisopropylcarbodiimide", "N,N-Dimethylaminopyridine", "Trifluoroacetic acid", "Toluene", "Hydrogen peroxide", "Sodium borohydride", "Sodium periodate", "Sodium chlorite", "Sodium hydroxide" ], "Reaction": [ "Protection of the hydroxyl groups of D-Mannose with acetic anhydride and pyridine to form the acetyl-protected intermediate", "Coupling of the acetyl-protected D-Mannose with D-Glucosamine hydrochloride using diisopropylcarbodiimide (DIC) and N,N-Dimethylaminopyridine (DMAP) as catalyst to form the disaccharide intermediate", "Deprotection of the acetyl groups using trifluoroacetic acid (TFA) to form the deacetylated intermediate", "Oxidation of the C4 hydroxyl group using sodium periodate to form the aldehyde intermediate", "Coupling of the aldehyde intermediate with the amino group of the deacetylated intermediate using sodium cyanoborohydride as reducing agent to form the imine intermediate", "Reduction of the imine intermediate using sodium borohydride to form the amine intermediate", "Protection of the amine group using tert-butyloxycarbonyl (Boc) to form the Boc-protected intermediate", "Oxidation of the C7 hydroxyl group using sodium chlorite to form the aldehyde intermediate", "Coupling of the aldehyde intermediate with the amino group of the Boc-protected intermediate using sodium cyanoborohydride as reducing agent to form the imine intermediate", "Reduction of the imine intermediate using sodium borohydride to form the amine intermediate", "Deprotection of the Boc group using trifluoroacetic acid (TFA) to form the final product, Tunicamycin" ] } | |
CAS番号 |
11089-65-9 |
分子式 |
C30H46N4O16 |
分子量 |
718.7 g/mol |
IUPAC名 |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |
InChI |
InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |
InChIキー |
ZHSGGJXRNHWHRS-VIDYELAYSA-N |
異性体SMILES |
CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES |
CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
正規SMILES |
CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
同義語 |
tunicamycin B2 |
製品の起源 |
United States |
Q & A
Q1: What is the primary molecular target of tunicamycin?
A1: Tunicamycin inhibits N-linked glycosylation by blocking the enzyme UDP-N-acetylglucosamine: polyprenol phosphate translocase (GPT), specifically the bacterial enzyme MraY and its human homolog. [, , ] This enzyme catalyzes the first step in the biosynthesis of dolichol-linked oligosaccharides, essential for N-glycosylation. [, , ]
Q2: What are the downstream effects of tunicamycin's inhibition of N-linked glycosylation?
A2: Tunicamycin treatment leads to various downstream effects, including:
- Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). [, , , , , , , ]
- Autophagy: Activation of autophagy, a cellular degradation pathway, potentially as a response to ER stress. [, , ]
- Apoptosis: Induction of apoptosis, or programmed cell death, often as a consequence of prolonged ER stress. [, , , , , , , , ]
- Inhibition of Cell Proliferation and Growth: Disruption of cell cycle progression and inhibition of cell growth. [, , , , , ]
- Alterations in Cell Signaling: Modulation of various cell signaling pathways, including PI3K/Akt/mTOR. [, ]
- Changes in Cell Surface Properties: Altered adhesion, migration, and invasion of cells. [, , ]
Q3: How does tunicamycin affect viral infection?
A3: Tunicamycin can inhibit viral replication by interfering with the glycosylation of viral proteins, crucial for their folding, assembly, and infectivity. [, ] For example, it prevents the formation of infectious virions and the expression of spike proteins in certain viruses. []
Q4: Does tunicamycin affect insulin binding and proteoglycan synthesis?
A4: Research suggests that tunicamycin can decrease insulin binding to chondrosarcoma chondrocytes, possibly due to the diminished synthesis of receptors for stimulatory hormones. [] It also suppresses proteoglycan synthesis without affecting the size or secretion of the molecule. []
Q5: How do structural modifications of tunicamycin affect its activity?
A6: While the provided research doesn't delve deeply into specific structural modifications, it does highlight that the N-acetylglucosamine (GlcNAc) moiety is crucial for tunicamycin's activity. Replacing it with a MurNAc amide can enhance the selectivity toward bacterial MraY over human GPT. []
Q6: Is there information on the stability of tunicamycin under various conditions or formulation strategies to improve its properties?
A6: The provided research focuses primarily on tunicamycin's biological activity and mechanisms. Detailed information on its stability, formulation strategies, or techniques to enhance its solubility or bioavailability is not included.
Q7: What analytical methods were used to study the effects of tunicamycin?
A7: The research papers employed various methods, including:
- Western Blot Analysis: To assess protein expression levels, such as ER stress markers (GRP78, CHOP, PERK, eIF2α), apoptotic markers (PARP, caspase-9, caspase-3, Bax, Bcl-2), and signaling pathway proteins (PI3K/Akt/mTOR). [, , , , , , , , ]
- Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): To measure mRNA levels of specific genes, including ER stress markers and TRAIL receptors. [, , , ]
- Immunohistochemistry: To visualize the distribution and localization of proteins in tissues. [, ]
- Apoptosis Assays: To quantify apoptotic cells, such as flow cytometry using Annexin V/PI staining or analysis of sub-G1 cell cycle populations. [, , , , , , ]
- Immunofluorescence: To visualize cellular structures and protein localization. [, ]
- Cell Viability Assays: To assess cell viability and proliferation, such as MTT assays. [, , , , , ]
- Migration and Invasion Assays: To evaluate the effects on cell motility. [, , ]
- Electron Microscopy: To examine morphological changes in cells and organelles. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



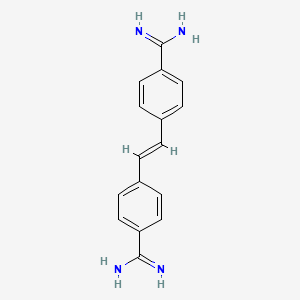
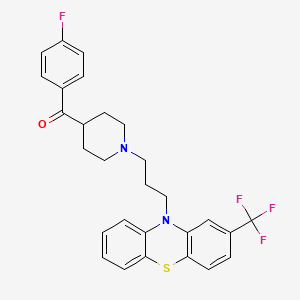
![2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol](/img/structure/B1663492.png)
![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine](/img/structure/B1663494.png)
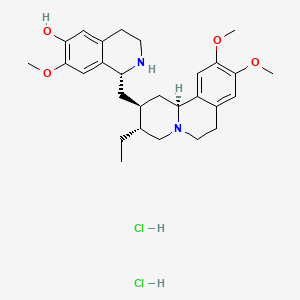
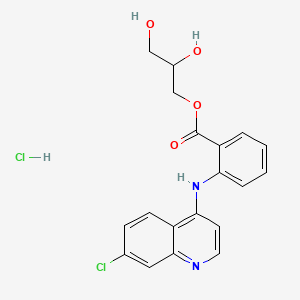

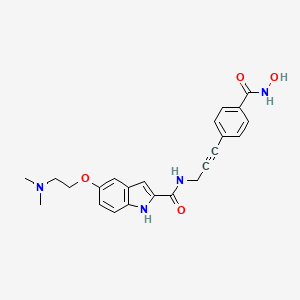
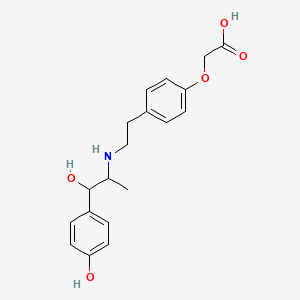
![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)
![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)
![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)

